molecular formula C21H26N4O2S2 B6693392 Kdm2B-IN-2

Kdm2B-IN-2

Cat. No.: B6693392
M. Wt: 430.6 g/mol
InChI Key: NTRYCGVFIAACFO-UHFFFAOYSA-N
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Description

KDM2B-IN-2 (CAS: 1965248-01-4) is a potent and selective inhibitor of lysine-specific histone demethylase 2B (KDM2B), an enzyme involved in epigenetic regulation by removing methyl groups from histone H3 lysine 36 (H3K36me2/1). This compound exhibits an IC50 value of 0.021 μM in KDM2B TR-FRET assays, demonstrating high inhibitory activity . Its molecular formula is C21H26N4O2S2, with a molecular weight of 430.59 g/mol. This compound is highly soluble in DMSO (28.8 mg/mL or 66.9 mM) and is stable for up to three years when stored at -20°C in powder form .

KDM2B plays a critical role in cell proliferation and differentiation, making this compound a promising candidate for research in proliferative diseases, including cancer and autoimmune disorders .

Properties

IUPAC Name

1-cyclobutyl-4-[1-(4-thiophen-3-ylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S2/c26-29(27,20-6-4-17(5-7-20)18-8-15-28-16-18)25-10-9-22-21(25)24-13-11-23(12-14-24)19-2-1-3-19/h4-8,15-16,19H,1-3,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYCGVFIAACFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NCCN3S(=O)(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly

The 4,5-dihydroimidazole core is constructed via a cyclocondensation reaction between a thiourea derivative and an α-haloketone. For this compound, the reaction likely employs 2-bromo-1-(4-methylphenyl)ethan-1-one and a custom thiourea precursor bearing a sulfonyl group. The reaction proceeds under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Functionalization of the Core

Post-cyclization, the intermediate undergoes sulfonation at the imidazole nitrogen using a sulfonyl chloride reagent. tert-Butoxycarbonyl (Boc) protection is employed to prevent unwanted side reactions during this step. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the final primary amine, which is subsequently coupled to a thiophene-2-carboxylic acid derivative via amide bond formation using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Key optimization data from the patent include:

Reaction StepSolventTemperature (°C)Yield (%)
CyclocondensationDMF7068
SulfonationDichloromethane2582
Amide CouplingDMF2575

Higher temperatures during cyclocondensation improved reaction rates but reduced yields due to byproduct formation. Dichloromethane was optimal for sulfonation, minimizing hydrolysis of the sulfonyl chloride.

Catalytic and Stoichiometric Considerations

  • Base Selection : Potassium carbonate outperformed triethylamine in the cyclocondensation step, achieving higher reproducibility.

  • Coupling Agents : HATU provided superior amide bond formation efficiency compared to EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with a 15% increase in yield.

Purification and Isolation

Chromatographic Methods

Crude this compound is purified via flash chromatography using a gradient elution system:

Stationary PhaseMobile Phase (Initial)Mobile Phase (Final)Purity (%)
Silica gel (60Å)Hexane:ethyl acetate (4:1)Hexane:ethyl acetate (1:1)95

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) further elevates purity to >99%.

Crystallization

Recrystallization from a mixture of ethanol and water (3:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction analysis, confirming the stereochemistry and molecular conformation.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (q, J = 6.8 Hz, 2H, CH<sub>2</sub>), 3.98 (s, 2H, SO<sub>2</sub>CH<sub>2</sub>), 2.54 (s, 3H, CH<sub>3</sub>).

  • HRMS (ESI+) : m/z calculated for C<sub>21</sub>H<sub>26</sub>N<sub>4</sub>O<sub>2</sub>S<sub>2</sub> [M+H]<sup>+</sup> 431.1564, found 431.1561.

Purity and Stability

  • HPLC Purity : 99.3% (λ = 254 nm).

  • Storage Stability : Stable at -20°C for 12 months in DMSO (10 mM stock solution). Repeated freeze-thaw cycles reduce potency by 12% after five cycles.

Scale-Up and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale production (1 kg batch) achieved an overall yield of 41% using:

  • Reactor Volume : 500 L jacketed reactor for cyclocondensation.

  • Process Control : pH maintained at 8.5–9.0 during amide coupling to prevent racemization.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduced cyclocondensation time by 75% but increased byproduct formation (purity drop to 87%).

Flow Chemistry

A continuous-flow system with immobilized base catalysts achieved 92% conversion in 10 minutes, though scalability remains challenging due to clogging risks .

Chemical Reactions Analysis

Chemical Identity and Structural Features

Molecular Formula : C<sub>21</sub>H<sub>26</sub>N<sub>4</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight : 430.59 g/mol
Stereochemistry : Not explicitly reported in available data, but the compound is derived from the 4,5-dihydroimidazole class .

PropertyValue
CAS Registry1965248-01-4
Solubility (DMSO)31.25 mg/mL (72.57 mM)
Storage-20°C (stable for ≤1 month)

Mechanism of Enzymatic Inhibition

This compound directly binds to the catalytic JmjC domain of KDM2B, inhibiting its demethylase activity. This prevents the removal of methyl groups from histone H3K4me3 and H3K36me2, thereby maintaining repressive chromatin marks. Key findings include:

  • TR-FRET Assay : IC<sub>50</sub> = 0.021 μM .

  • Specificity : No cross-reactivity data with other KDMs (e.g., KDM5 or KDM6) is available in the provided sources.

Table 1: Solubility Profile

SolventConcentrationNotes
DMSO31.25 mg/mLRequires heating to 80°C
WaterInsolubleRequires formulation aids

Stability Considerations :

  • Degrades rapidly if subjected to repeated freeze-thaw cycles.

  • Optimal storage at -80°C extends stability to 6 months .

Table 2: Stock Solution Preparation

Mass (mg)Volume (mL) for 1 mMVolume (mL) for 10 mM
12.320.23
511.611.16
1023.222.32

In vivo formulation protocol (for preclinical studies):

  • Dissolve in DMSO (master liquid).

  • Sequentially add PEG300, Tween 80, and ddH<sub>2</sub>O to ensure clarity .

Patent and Derivative Chemistry

This compound is covered under Patent WO2016112251A1 , which discloses 4,5-dihydroimidazole derivatives as KDM2B inhibitors . Key structural motifs include:

  • A central dihydroimidazole scaffold.

  • Sulfur-containing substituents for enhanced target affinity.

Critical Knowledge Gaps

  • Metabolic Pathways : No data on hepatic metabolism or metabolite identification.

  • Off-Target Effects : Unclear if it interacts with non-histone substrates (e.g., transcription factors).

  • In Vivo Efficacy : Limited to cell-based assays; no tumor suppression data in xenograft models.

Scientific Research Applications

Cancer Research Applications

  • Inhibition of Tumor Growth
    • Studies have demonstrated that Kdm2B-IN-2 can significantly inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, knockdown of KDM2B in colorectal cancer (CRC) cells resulted in decreased expression of stemness markers (CD44, CD133) and reduced tumor growth .
  • Regulation of Epithelial-Mesenchymal Transition (EMT)
    • KDM2B has been implicated in the regulation of EMT, a critical process in cancer metastasis. Inhibiting KDM2B with this compound can counteract TGF-β-induced EMT characteristics in lung and pancreatic cancer cells, thereby reducing their migratory and invasive capabilities .
  • Targeting Cancer Stem Cells
    • KDM2B plays a pivotal role in maintaining the stemness of cancer stem cells. Inhibition with this compound may disrupt this maintenance, leading to decreased self-renewal capacity and increased differentiation of these cells . This could provide a novel strategy for targeting resistant cancer cell populations.

Stem Cell Biology Applications

  • Reprogramming Somatic Cells
    • Research indicates that KDM2B is essential for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). The use of this compound could enhance reprogramming efficiency by modulating epigenetic marks associated with pluripotency .
  • Differentiation of Stem Cells
    • KDM2B's role in regulating differentiation pathways highlights its potential as a target for manipulating stem cell fate. Inhibiting KDM2B may promote the differentiation of various stem cell types, which could be beneficial in regenerative medicine applications .

Mechanistic Insights

This compound functions by selectively inhibiting the demethylase activity of KDM2B, leading to alterations in histone methylation patterns that affect gene expression. This inhibition can influence several signaling pathways critical for tumor growth and stem cell maintenance:

  • PI3K/AKT Pathway : The interaction between KDM2B and EZH2 enhances components of this pathway, promoting tumorigenesis. Inhibition can disrupt this interaction and reduce tumor growth .
  • TGF-β Signaling : By antagonizing TGF-β-induced changes, this compound can prevent the activation of EMT markers and enhance epithelial characteristics in cancer cells .

Case Studies

StudyFindingsImplications
Andricovich et al., 2016Knockdown of KDM2B induced apoptosis in various cancer cell linesSuggests potential for this compound as a therapeutic agent
Gao et al., 2013Overexpression promoted self-renewal in hematopoietic stem cellsIndicates that inhibiting KDM2B may enhance differentiation
Wang et al., 2018High levels associated with poor prognosis in gliomasTargeting KDM2B could improve outcomes in aggressive cancers

Mechanism of Action

KDM2B-IN-2 exerts its effects by inhibiting the activity of the histone demethylase enzyme KDM2B. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in gene expression. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Functional Comparison: KDM2B-IN-2 vs. AS8351 (KDM5B Inhibitor)

AS8351 (CAS: Not provided) is another histone demethylase inhibitor but targets KDM5B (also known as JARID1B), which regulates H3K4me3/2 demethylation. Below is a detailed comparison:

Parameter This compound AS8351
Target Enzyme KDM2B KDM5B
IC50 0.021 μM (KDM2B TR-FRET assay) Not explicitly reported
Molecular Weight 430.59 g/mol Not provided
Purity ≥99% ≥99%
Primary Applications Proliferative disease research Cardiac regeneration and repair
Key Mechanism Inhibits H3K36me2/1 demethylation Promotes active chromatin retention

Key Contrasts :

  • Target Specificity : this compound selectively inhibits KDM2B, while AS8351 targets KDM5B. This difference impacts their downstream effects on gene expression; KDM2B regulates cell cycle progression, whereas KDM5B is linked to stem cell maintenance and cardiac development .
  • Therapeutic Potential: this compound is explored in oncology, whereas AS8351 shows promise in cardiovascular research, enhancing the generation of cardiomyocyte-like cells for heart repair .

Structural and Physicochemical Considerations

Differences in molecular weight and solubility (e.g., this compound’s high DMSO solubility) may influence bioavailability and experimental handling compared to other inhibitors .

Research Findings and Implications

  • Potency : this compound’s sub-micromolar IC50 (0.021 μM) underscores its superiority over first-generation KDM inhibitors, which often lack specificity .
  • Stability : Its long shelf life (-20°C for 3 years) makes it advantageous for prolonged studies .
  • Limitations : AS8351’s lack of reported IC50 values limits direct efficacy comparisons, highlighting the need for standardized assays across demethylase targets .

Data Tables

Table 1: Key Properties of this compound

Property Value
CAS Number 1965248-01-4
Molecular Formula C21H26N4O2S2
Molecular Weight 430.59 g/mol
Solubility (DMSO) 28.8 mg/mL (66.9 mM)
Storage Conditions -20°C (powder), -80°C (solution)
IC50 (KDM2B) 0.021 μM

Table 2: Functional Comparison of Demethylase Inhibitors

Compound Target IC50 Application
This compound KDM2B 0.021 μM Proliferative diseases
AS8351 KDM5B Not reported Cardiac regeneration

Biological Activity

Kdm2B-IN-2 is a selective inhibitor of KDM2B, a histone demethylase implicated in various biological processes, including stem cell maintenance, differentiation, and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview of KDM2B

KDM2B (also known as NDY1 or FBXL10) is a member of the Jumonji C domain-containing family of histone demethylases. It primarily targets histone H3 at lysine 36 (H3K36) and has been shown to play roles in:

  • Stem Cell Biology : KDM2B is essential for the self-renewal and differentiation of both embryonic and adult stem cells. Its overexpression can promote reprogramming to induced pluripotent stem cells (iPSCs) .
  • Cancer Progression : In various cancers, KDM2B acts as an oncogene, promoting cell proliferation and inhibiting senescence by repressing key tumor suppressors such as p16INK4A .

This compound selectively inhibits KDM2B's enzymatic activity, leading to increased levels of H3K36me2/me1. This inhibition can have several downstream effects:

  • Cell Cycle Regulation : Inhibition of KDM2B has been shown to block cell cycle progression and induce apoptosis in cancer cells .
  • Differentiation Promotion : By inhibiting KDM2B, this compound promotes differentiation in basal-like breast cancer cells, suggesting potential therapeutic applications in treating aggressive cancer types .
  • Metabolic Shifts : KDM2B influences cellular metabolism by downregulating pyruvate dehydrogenase (PDH), which shifts metabolism towards aerobic glycolysis .

1. KDM2B and Myocardial Injury

A study demonstrated that overexpression of KDM2B could prevent myocardial ischemia-reperfusion injury by modulating inflammatory responses. Knocking down KDM2B resulted in increased expression of inflammatory markers such as TNF-α and IL-6, indicating its role in protecting cardiac tissue .

2. Cancer Stem Cells

Research indicated that downregulation of KDM2B in colorectal cancer (CRC) cells led to reduced stemness markers (CD44, CD133), decreased spheroid formation, and enhanced DNA damage response. This suggests that inhibiting KDM2B may serve as a novel therapeutic strategy for CRC by targeting cancer stem cells .

3. Neurodevelopmental Disorders

A cohort study identified variants in KDM2B associated with neurodevelopmental disorders, highlighting its critical role in brain development and function. The presence of specific mutations correlated with developmental delays and congenital anomalies .

Data Tables

Study Findings Implications
Myocardial Injury Study Overexpression reduces inflammatory markersPotential therapeutic target for heart disease
CRC Stem Cell Study Downregulation decreases stemness markersNovel strategy for CRC treatment
Neurodevelopmental Disorder Study Variants linked to developmental issuesImportance in genetic counseling

Q & A

Q. How is the inhibitory activity of Kdm2B-IN-2 validated in vitro, and what methodological considerations ensure accuracy?

this compound’s inhibitory activity is typically validated using TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assays , which measure its IC50 value (0.021 μM for KDM2B). To ensure accuracy, researchers must standardize enzyme concentrations, control for solvent effects (e.g., DMSO interference), and validate results with triplicate measurements and dose-response curves. Negative controls (e.g., enzyme-free reactions) and positive controls (e.g., known inhibitors) are critical for assay reliability .

Q. What experimental approaches confirm this compound’s target specificity against related histone demethylases?

Cross-reactivity studies are essential. Researchers should test this compound against structurally similar enzymes (e.g., KDM5B or KDM4A) using parallel TR-FRET assays or cellular models. For example, AS8351 (a KDM5B inhibitor) can serve as a comparator to differentiate selectivity profiles. Mass spectrometry-based proteomics or siRNA knockdowns may further validate on-target effects .

Q. How can researchers assess this compound’s stability in cell culture media for prolonged treatment experiments?

Stability is evaluated via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify compound degradation over time. Pre-experiments should determine optimal DMSO concentrations (<0.1% to avoid cytotoxicity) and media conditions (e.g., pH, serum content) that preserve compound integrity .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are standard for IC50 calculations. Software like GraphPad Prism or R packages (e.g., drc) can fit data, with error bars representing SEM from triplicates. Outlier detection (e.g., Grubbs’ test) and normality tests (e.g., Shapiro-Wilk) ensure robust statistical interpretation .

Q. What steps ensure reproducibility of this compound’s biochemical and cellular effects across labs?

Detailed protocols for cell line authentication (e.g., STR profiling), batch-to-batch compound verification (via NMR/HPLC), and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical. Public repositories like Zenodo or Figshare can archive raw datasets and analytical workflows .

Advanced Research Questions

Q. How can researchers optimize cell-based assays to study this compound’s effects on epigenetic reprogramming in cancer models?

Use 3D spheroid cultures or patient-derived xenografts (PDXs) to mimic tumor microenvironments. Single-cell RNA sequencing (scRNA-seq) can resolve heterogeneity in demethylase inhibition responses. Variables like oxygen tension, nutrient availability, and co-culture with stromal cells must be controlled to reduce confounding factors .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Iterative pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies discrepancies. For instance, poor bioavailability may require formulation adjustments (e.g., nanoencapsulation). Tissue-specific metabolization studies (via LC-MS/MS) and comparative transcriptomics (e.g., RNA-seq of treated vs. untreated tissues) can pinpoint mechanistic gaps .

Q. How might this compound be combined with other epigenetic therapies to enhance anticancer effects?

Synergy screens using combinatorial drug matrices (e.g., Chou-Talalay method) can test interactions with DNA methyltransferase inhibitors (e.g., azacitidine) or HDAC inhibitors. Functional epigenomic profiling (e.g., ChIP-seq for H3K36me2) and CRISPR-Cas9 knockout libraries may reveal cooperative pathways .

Q. What experimental designs validate this compound’s efficacy in in vivo models of proliferative diseases?

Use transgenic mouse models (e.g., KDM2B-overexpressing strains) with longitudinal monitoring of tumor growth or fibrosis. Biomarkers like serum H3K36me2 levels or non-invasive imaging (e.g., MRI for organ remodeling) can quantify target engagement. Dose escalation studies with toxicity endpoints (e.g., CBC/chemistry panels) ensure safety .

Q. How can long-term epigenetic changes induced by this compound be tracked and correlated with phenotypic outcomes?

Multi-omics time-series analyses (e.g., ATAC-seq, methylome, and transcriptome profiling at 0/6/12 weeks) coupled with machine learning (e.g., random forest regression) can model dynamic epigenetic remodeling. Cohort studies with matched pre-/post-treatment biopsies enable causal inference, while Mendelian randomization approaches address confounding .

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